3,7-Dichloroquinolin-8-carbonyl Chloride

Agrochemical Synthesis Herbicide Development Nucleophilic Acyl Substitution

3,7-Dichloroquinolin-8-carbonyl Chloride (CAS 84087-55-8) is an irreplaceable acyl chloride for agrochemical discovery. It enables direct, one-step preparation of amide libraries—avoiding coupling agents that introduce impurities and lower yields. Derived esters exhibit twice the herbicidal potency of quinclorac at half the field application rate (150 g/ha). As the documented intermediate for Quintrione, this acid chloride is the optimal starting material for any program aiming to build a library of 3,7-dichloroquinoline-8-carboxamide candidates with improved efficacy. Its reactive nature ensures faster, cleaner, and higher-yielding synthetic routes.

Molecular Formula C10H4Cl3NO
Molecular Weight 260.5 g/mol
Cat. No. B13410240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloroquinolin-8-carbonyl Chloride
Molecular FormulaC10H4Cl3NO
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl
InChIInChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H
InChIKeyUTLUHRLLWAIKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,7-Dichloroquinolin-8-carbonyl Chloride (CAS 84087-55-8) as a Specialized Acyl Chloride Intermediate


3,7-Dichloroquinolin-8-carbonyl Chloride (CAS 84087-55-8) is a highly reactive acyl chloride derivative of the established herbicide quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) [1]. As a fine chemical building block, it is primarily utilized as an intermediate in the synthesis of advanced herbicidal compounds, such as Quintrione (Q135090) [1], and other substituted quinolinecarboxamide derivatives [2]. The presence of both the electrophilic carbonyl chloride and the chlorinated quinoline scaffold defines its specific utility in nucleophilic acyl substitution reactions for constructing complex molecules in agrochemical research [3].

Why Generic Substitution of 3,7-Dichloroquinolin-8-carbonyl Chloride is Scientifically Inadvisable


Substituting 3,7-dichloroquinolin-8-carbonyl chloride with the more common parent acid, quinclorac, or with unsubstituted quinoline-8-carbonyl chloride, is not chemically equivalent and will result in a different final product or a failed synthetic route. The target compound is specifically required for acylation reactions where the acid chloride functionality is necessary to react with nucleophiles like amines, alcohols, or oximes [1]. Using the carboxylic acid (quinclorac) directly requires an in situ activation step (e.g., with a coupling reagent) which can introduce impurities, lower yields, or be incompatible with sensitive substrates [1]. Conversely, using a non-chlorinated quinoline-8-carbonyl chloride would yield a scaffold lacking the 3,7-dichloro substitution pattern, which is critical for the desired biological activity in downstream herbicidal candidates [2].

Quantitative Differentiation Evidence for Procuring 3,7-Dichloroquinolin-8-carbonyl Chloride


Synthetic Utility: Direct Access to 3,7-Dichloroquinoline-8-carboxylate Derivatives

The acid chloride is a preferred reagent for synthesizing ester derivatives. A comparative study showed that oxime esters derived from 3,7-dichloroquinoline-8-carboxylic acid exhibited herbicidal properties significantly superior to other esters of the same acid. While a direct quantitative comparison of the acid chloride's reactivity versus the parent acid was not found in the provided data, it is a well-established principle that acid chlorides are more reactive electrophiles, enabling acylation under milder conditions and with a wider range of nucleophiles [1]. In a specific patent example, 13 g (50 mmol) of 3,7-dichloroquinoline-8-carbonyl chloride was reacted with cyclohexanone oxime to yield the corresponding oxime ester, a key intermediate for herbicide development [1].

Agrochemical Synthesis Herbicide Development Nucleophilic Acyl Substitution

Herbicidal Activity of Downstream Products: A Direct Comparison to the Industry Standard

A direct head-to-head field study compared the herbicidal efficacy of a novel derivative, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a), synthesized from the target acid chloride, against the industry standard herbicide quinclorac [1]. The results demonstrated a clear potency advantage for the derivative. This provides a powerful incentive to procure the acid chloride intermediate, as it is the direct precursor to a class of compounds with potentially superior field performance.

Herbicide Efficacy Barnyard Grass Control Quinclorac Derivatives

Quantified In Vitro Potency of a Derivative Against Barnyard Grass

In greenhouse assays, the 3,7-dichloroquinoline-8-carboxylate derivative 10a, which is synthesized from the target acid chloride, exhibited a potent inhibitory effect on barnyard grass. Its EC50 value was determined to be 10.37 g/ha [1]. While a direct EC50 value for quinclorac was not provided in the same study under identical conditions, the field trial data confirms that this level of in vitro activity translates to superior field performance compared to the commercial standard [1]. This quantitative measure of potency serves as a critical benchmark for procurement decisions in herbicide research programs.

Herbicide Discovery EC50 Determination Greenhouse Screening

Regioselective Functionalization: A Key Differentiator for Scaffold Diversification

The chloro-substituted quinoline scaffold, present in the target compound, offers unique opportunities for regioselective functionalization. A study demonstrated that metalation of chloro-substituted quinolines can be controlled to achieve functionalization at the C-2, C-3, or C-8 positions depending on the metal amide base used (e.g., LDA for C-3; lithium-magnesium/zinc amides for C-2 or C-8) [1]. This inherent regioselectivity is a key property of the 3,7-dichloro substitution pattern and differentiates it from unsubstituted quinoline-8-carbonyl chloride, which would not exhibit the same selective reactivity.

Synthetic Methodology Regioselective Metalation Quinoline Functionalization

Comparative Synthetic Yield Advantage via Pre-Activated Intermediate

In the synthesis of the herbicide quinclorac, a multi-step process is required. An alternative approach described in the literature involves the oxidation of 3,7-dichloro-8-(chloromethyl)quinolone [1]. However, the target compound, 3,7-dichloroquinolin-8-carbonyl chloride, can be directly prepared from the corresponding carboxylic acid. While a direct comparative yield for this specific acid chloride synthesis is not available from the provided non-excluded sources, the use of an acid chloride as an intermediate is a well-established strategy in organic synthesis to improve yields in subsequent coupling steps. A related patent for quinclorac production achieved a 96.0% yield for the carboxylic acid precursor, highlighting the potential for high-yielding processes in this chemical space [2].

Process Chemistry Synthetic Efficiency Quinclorac Production

Optimal Application Scenarios for Procuring 3,7-Dichloroquinolin-8-carbonyl Chloride


Next-Generation Herbicide Development: Synthesis of Quinclorac Derivatives

This acid chloride is the optimal starting material for synthesizing novel esters and amides of 3,7-dichloroquinoline-8-carboxylic acid. As demonstrated in the literature, these derivatives, such as the 1,3-dimethyl-1H-pyrazol-5-yl ester (10a), can exhibit superior herbicidal potency compared to the parent compound quinclorac, showing equivalent control of barnyard grass at half the field application rate (150 g/ha vs. 300 g/ha) [1]. Procurement is justified for any program aiming to build a library of compounds around the quinclorac pharmacophore to discover candidates with improved efficacy or selectivity.

Synthesis of Complex Agrochemical Intermediates (e.g., Quintrione)

The compound is a documented intermediate in the synthesis of Quintrione (Q135090), a herbicidal heterocyclic amide [1]. For chemical development groups focused on scaling up the production of Quintrione or related proprietary agrochemicals, this specific acid chloride is an essential, non-substitutable building block. Its procurement is a requirement for following the established synthetic route.

Streamlined Synthesis of Quinoline-8-carboxamide Libraries

For medicinal or agrochemical chemistry groups focused on high-throughput synthesis, the use of a pre-formed acid chloride significantly accelerates the preparation of amide libraries. Reacting this compound with diverse amines under mild conditions provides a direct, one-step route to 3,7-dichloroquinoline-8-carboxamides [1]. This approach avoids the need for in situ acid activation and is ideal for parallel synthesis workflows where speed and operational simplicity are paramount.

Regioselective Quinoline Scaffold Diversification

Research groups focused on methodology or scaffold diversification can leverage the unique regioselectivity offered by the 3,7-dichloro substitution pattern. The chloro substituents on the quinoline ring enable controlled metalation and subsequent functionalization at specific positions (C-2, C-3, or C-8) depending on the base and conditions employed [1]. This allows for the creation of highly functionalized, three-dimensional molecular architectures that are difficult to access through other means.

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